![molecular formula C7H8N4 B2408915 7-Metil-[1,2,4]triazolo[1,5-a]piridin-6-amina CAS No. 2172466-50-9](/img/structure/B2408915.png)
7-Metil-[1,2,4]triazolo[1,5-a]piridin-6-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and an amine group at the 6th position. The unique structure of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine makes it a valuable scaffold for the development of various pharmacologically active molecules.
Aplicaciones Científicas De Investigación
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
- The primary target of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the DNA damage response by recognizing and repairing double-strand DNA breaks (DSBs) through non-homologous end joining .
- Downstream effects involve impaired cell survival, increased sensitivity to DNA-damaging agents (such as doxorubicin or irradiation), and potential synergy with PARP inhibitors (like olaparib) .
- Impact on Bioavailability :
- Cellular effects include reduced tumor growth and increased sensitivity to DNA-damaging treatments .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine plays a significant role in biochemical reactions. It has been identified as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key component within the DNA damage response . This compound interacts with DNA-PK, which is responsible for recognizing and repairing double-strand DNA breaks via non-homologous end joining .
Cellular Effects
In terms of cellular effects, 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has shown to influence cell function significantly. It has been observed to have monotherapy activity in murine xenograft models . Furthermore, it has been found to cause regressions when combined with inducers of double-strand breaks (doxorubicin or irradiation) or PARP inhibition (olaparib) .
Molecular Mechanism
The molecular mechanism of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its binding interactions with DNA-PK, leading to the inhibition of the enzyme . This interaction results in the disruption of the DNA damage response, thereby influencing the repair of double-strand DNA breaks .
Temporal Effects in Laboratory Settings
It has been observed to have long-term effects on cellular function in in vitro studies .
Metabolic Pathways
It is known to interact with DNA-PK, a key component within the DNA damage response .
Transport and Distribution
It is known to interact with DNA-PK, suggesting that it may be distributed to areas where this enzyme is present .
Subcellular Localization
The subcellular localization of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is yet to be fully understood. Given its interaction with DNA-PK, it is likely to be localized to areas where this enzyme is present .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction is carried out in dry toluene at 140°C .
Industrial Production Methods
While specific industrial production methods for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine are not well-documented, the scalability of the microwave-mediated synthesis suggests that it could be adapted for large-scale production. The use of microwave irradiation allows for rapid and efficient synthesis, making it a viable option for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different pharmacological properties depending on the nature of the substituents.
Comparación Con Compuestos Similares
Similar Compounds
7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648): A potent and selective DNA-PK inhibitor with similar structural features.
6-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyridine: Another compound with a similar core structure but different functional groups.
Uniqueness
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit DNA-PK selectively makes it a valuable compound for targeted cancer therapy.
Propiedades
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKDOJNYCDGKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
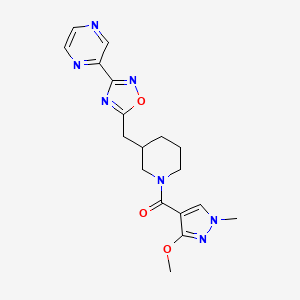
![methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2408833.png)
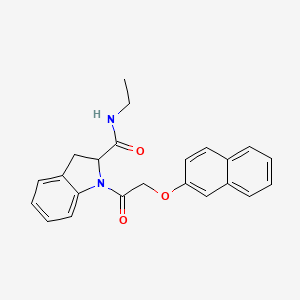



![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2408846.png)
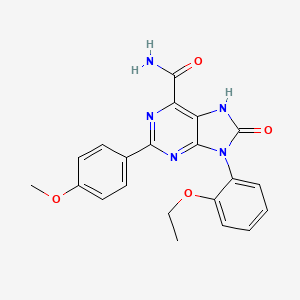
![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)
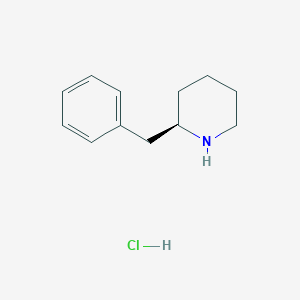

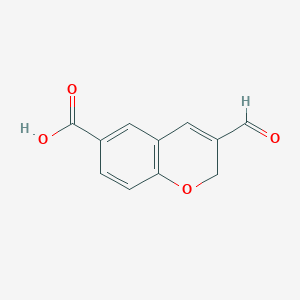

![2,6-dichloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide](/img/structure/B2408855.png)
